molecular formula C15H14O6 B5758688 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone

2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone

Cat. No.: B5758688
M. Wt: 290.27 g/mol
InChI Key: QLLVOARUJQIBCX-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone is an organic compound that features both phenoxy and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone typically involves the reaction of 4-methoxyphenol with 2,4,6-trihydroxyacetophenone under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale reactions in reactors with controlled environments to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3) can be used under acidic or basic conditions.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Studying its effects on biological systems.

    Medicine: Investigating its potential therapeutic properties.

    Industry: Use in the production of polymers or other materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-hydroxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone
  • 2-(4-methoxyphenoxy)-1-(2,4-dihydroxyphenyl)ethanone

Uniqueness

The presence of both methoxy and trihydroxy groups in 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone might confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c1-20-10-2-4-11(5-3-10)21-8-14(19)15-12(17)6-9(16)7-13(15)18/h2-7,16-18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLVOARUJQIBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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